molecular formula C24H21FN4O2 B11484319 5-(4-fluorophenyl)-6-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(4-fluorophenyl)-6-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11484319
M. Wt: 416.4 g/mol
InChI Key: HNODCDTYFAJDFI-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-6-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a complex organic compound that features a pyrrolo[3,4-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-6-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione typically involves multi-step organic synthesis. Key steps include:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Indole Moiety: This step often involves coupling reactions, such as Suzuki or Stille coupling, to attach the indole group to the core structure.

    Functionalization with the Fluorophenyl Group: This can be done using electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-6-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-6-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-6-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4-fluorophenyl)-6-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione apart is its unique combination of structural features, which may confer distinct biological activities and potential therapeutic benefits.

Properties

Molecular Formula

C24H21FN4O2

Molecular Weight

416.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-6-[2-(1H-indol-3-yl)ethyl]-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H21FN4O2/c1-27-20-14-29(12-11-16-13-26-19-6-4-3-5-18(16)19)22(15-7-9-17(25)10-8-15)21(20)23(30)28(2)24(27)31/h3-10,13-14,26H,11-12H2,1-2H3

InChI Key

HNODCDTYFAJDFI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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